

Biological Activities and Therapeutic Targets

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Compound of Interest

Compound Name: *isochroman-1-one*

Cat. No.: B1199216

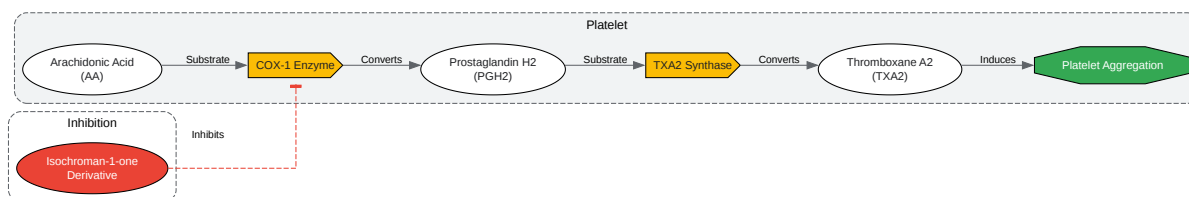
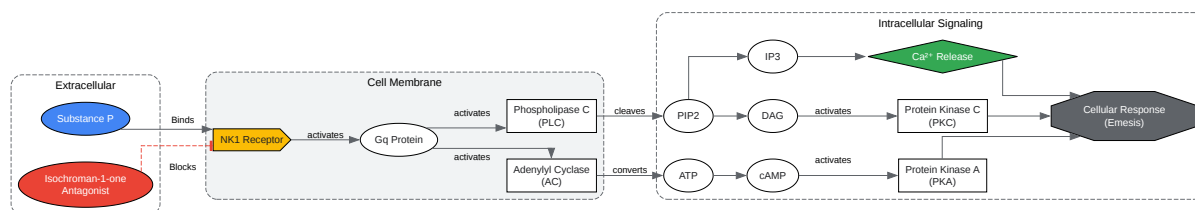
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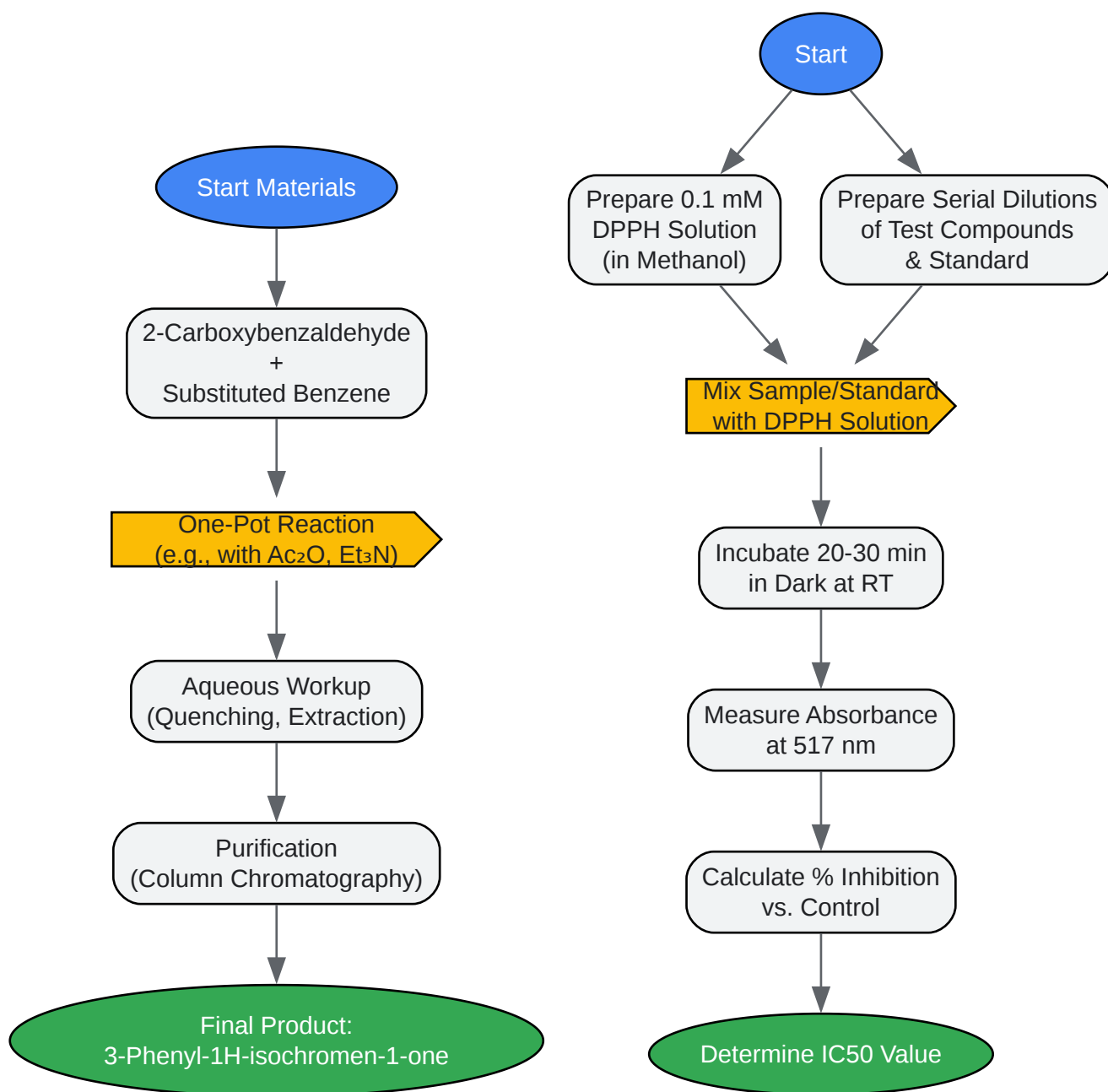
The **isochroman-1-one** scaffold serves as a versatile template for the development of potent modulators of various biological pathways.

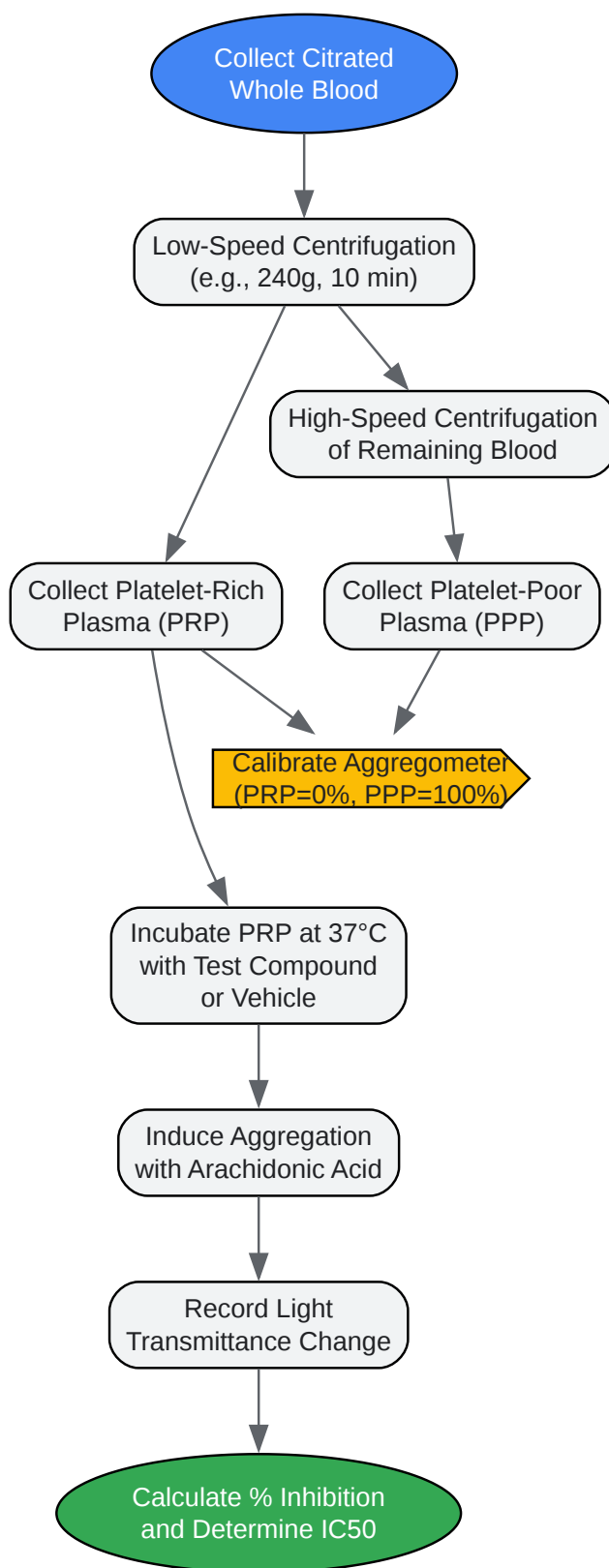
Neurokinin-1 (NK1) Receptor Antagonism

Certain isochroman derivatives are potent antagonists of the Neurokinin-1 (NK1) receptor.[4] The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[7] The binding of Substance P to NK1 receptors in the central nervous system, particularly in the brain stem's emetic center, is a key step in the signaling cascade that triggers nausea and vomiting (emesis).[1][8] NK1 receptor antagonists competitively block the binding of Substance P, thereby preventing the transmission of the emetic signal, making them effective antiemetic agents, especially for chemotherapy-induced nausea and vomiting (CINV).[1][4]

The signaling pathway begins when Substance P binds to the NK1R, activating associated G-proteins (primarily Gq and Gs).[7][9] This activation triggers downstream second messenger systems, leading to cellular responses that culminate in the emetic reflex. **Isochroman-1-one**-based antagonists physically occupy the receptor's binding site, preventing this cascade from initiating.







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